molecular formula C17H20ClN3O2S B2404671 2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1052546-30-1

2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2404671
CAS No.: 1052546-30-1
M. Wt: 365.88
InChI Key: MBBMQWCPENHESY-UHFFFAOYSA-N
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Description

2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with a molecular formula of C17H19N3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is to start with a suitable benzyl-substituted precursor, which undergoes cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be closely monitored to ensure consistency and quality, with rigorous purification steps to remove any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential therapeutic applications include the development of new drugs or treatments.

  • Industry: : It can be utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

. Similar compounds may include other thieno[2,3-c]pyridine derivatives or benzyl-substituted analogs. These compounds may share some similarities in reactivity and applications but differ in their specific substituents and functional groups.

List of Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

  • 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Properties

IUPAC Name

2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S.ClH/c1-11(21)19-17-15(16(18)22)13-7-8-20(10-14(13)23-17)9-12-5-3-2-4-6-12;/h2-6H,7-10H2,1H3,(H2,18,22)(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBMQWCPENHESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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